3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 296793-36-7
VCID: VC0510073
InChI: InChI=1S/C17H13NO5/c19-13(10-5-6-14-15(7-10)23-9-22-14)8-17(21)11-3-1-2-4-12(11)18-16(17)20/h1-7,21H,8-9H2,(H,18,20)
SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4NC3=O)O
Molecular Formula: C17H13NO5
Molecular Weight: 311.29g/mol

3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

CAS No.: 296793-36-7

Main Products

VCID: VC0510073

Molecular Formula: C17H13NO5

Molecular Weight: 311.29g/mol

3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one - 296793-36-7

CAS No. 296793-36-7
Product Name 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Molecular Formula C17H13NO5
Molecular Weight 311.29g/mol
IUPAC Name 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one
Standard InChI InChI=1S/C17H13NO5/c19-13(10-5-6-14-15(7-10)23-9-22-14)8-17(21)11-3-1-2-4-12(11)18-16(17)20/h1-7,21H,8-9H2,(H,18,20)
Standard InChIKey KUJFUVKZMMYNDO-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4NC3=O)O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=CC=CC=C4NC3=O)O
PubChem Compound 2914937
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator